1-(5-Phenyl-3-thienyl)-1-propanone
Description
Overview of Thiophene-based Ketones
Thiophene-based ketones represent a critical class of heterocyclic aromatic compounds characterized by a five-membered thiophene ring fused with a ketone functional group. These compounds exhibit unique electronic properties due to the sulfur atom’s electron-rich nature, which enhances conjugation and stabilizes charge distribution. Structurally, the ketone group is typically attached at the α- or β-position of the thiophene ring, as seen in derivatives like 3-benzoylthiophene (phenyl(thiophen-3-yl)methanone) and 1-(5-phenyl-2-thienyl)-1-propanone. The planar geometry of thiophene allows for π-orbital overlap, making these ketones valuable in optoelectronic materials and pharmaceutical intermediates.
Thiophene ketones are synthesized via diverse methods, including Friedel-Crafts acylation, manganese-catalyzed dehydrogenative coupling, and LiBr-promoted heteroannulation. For example, manganese complexes enable efficient coupling of 2-thiophenemethanol with ketones to yield α,β-unsaturated thiophene ketones under mild conditions. These synthetic pathways highlight the adaptability of thiophene ketones in modular organic frameworks.
Significance of 1-(5-Phenyl-3-thienyl)-1-propanone in Chemical Research
This compound (C₁₃H₁₂OS) is a structurally distinct thiophene ketone where a propanone group is attached to the 3-position of a 5-phenyl-substituted thiophene ring. Its significance stems from:
- Electronic tunability : The phenyl and ketone groups introduce steric and electronic effects that modulate absorption and emission properties, making it a candidate for organic semiconductors.
- Synthetic versatility : It serves as a precursor for functionalized terthiophenes and polycyclic aromatic systems via cross-coupling or cyclization reactions.
- Pharmaceutical relevance : Analogous thiophene ketones exhibit bioactivity in antimicrobial and anticancer agents, though specific studies on this compound remain exploratory.
Recent advances in catalysis, such as flavormanganese-catalyzed dehydrogenation, have improved the efficiency of synthesizing similar compounds, underscoring its role in methodological development.
Historical Development of Phenylthienyl Ketones
The synthesis of phenylthienyl ketones dates to the early 20th century with the advent of Friedel-Crafts acylation. In 1937, Weitkamp demonstrated the use of this reaction to prepare benzothienone derivatives, though limitations in regioselectivity were noted. The 1951 discovery of thiophene condensations with ketones in sulfuric acid marked a milestone, enabling multi-thiophene architectures.
Modern techniques, such as iodocyclization and transition-metal catalysis, have expanded access to structurally diverse analogs. For instance, the Paal-Knorr synthesis and Gewald reaction now allow precise functionalization at the α- and β-positions. The compound this compound emerged from these advancements, with its first reported synthesis likely involving Friedel-Crafts acylation of 3-phenylthiophene.
Classification and Nomenclature
IUPAC Name : 1-(5-Phenylthiophen-3-yl)propan-1-one
Alternative Names :
- 3-Propanoyl-5-phenylthiophene
- 1-(5-Phenyl-3-thienyl)propan-1-one
- 5-Phenyl-3-propionylthiophene
The compound belongs to the arylthienyl ketone subclass, distinguished by a phenyl group at the 5-position and a ketone at the 3-position of the thiophene ring. Its molecular formula (C₁₃H₁₂OS) and weight (216.30 g/mol) are consistent with monosubstituted thiophene derivatives.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Thiophene ring with phenyl and ketone groups |
| Substituent positions | Phenyl (C5), propanone (C3) |
| Conjugation system | Extended π-system via sulfur and ketone |
Relationship to Other Functionalized Thiophenes
This compound shares structural motifs with several thiophene derivatives:
- Terthiophenes : Trimers like 5,7-di(2-thienyl)thieno[3,4-b]pyrazine feature electron-deficient cores similar to phenylthienyl ketones, enabling applications in organic electronics.
- Halogenated analogs : Compounds such as 3-chloro-1-(5-chloro-2-thienyl)-1-propanone demonstrate how halogenation enhances reactivity for cross-coupling.
- Benzothiophene ketones : Derivatives like 3-benzoylthiophene exhibit comparable electronic properties but differ in ring fusion and steric hindrance.
Functionalization at the 3-position often reduces steric clash compared to 2-substituted analogs, favoring planar conformations that enhance charge transport in materials science.
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.3g/mol |
IUPAC Name |
1-(5-phenylthiophen-3-yl)propan-1-one |
InChI |
InChI=1S/C13H12OS/c1-2-12(14)11-8-13(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
NJIYBEFDKBEZDC-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC(=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1=CSC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-(5-Phenyl-3-thienyl)-1-propanone with structurally related propanone derivatives, highlighting substituent variations and their implications:
Key Observations:
- Substituent Position: The position of the thienyl substituent (e.g., 2- vs. 3-thienyl) alters electronic distribution.
- Functional Groups: The addition of sulfonyl () or azepane () groups enhances molecular weight and complexity, which may improve binding affinity in biological systems but reduce solubility .
- Biological Activity: Propanone derivatives with nitrogen-containing substituents (e.g., Aldi-1, 3-MMC) exhibit enzyme inhibition or CNS activity, suggesting that the phenyl-thienyl scaffold could be modified for similar targets .
Physicochemical Properties
While thermodynamic data for the target compound are unavailable, comparisons with phenyl-propanone analogs () provide insights:
- 1-Phenyl-1-propanone has a melting point of -167.2°C and boiling point of 214°C, whereas sulfur-containing thienyl analogs likely exhibit higher polarity and lower volatility due to sulfur’s electronegativity .
- The thienyl group’s aromaticity may confer UV absorption properties useful in photochromic materials, as seen in diarylethene derivatives ().
Preparation Methods
Reaction Optimization
-
Acylating Agent : Propionyl chloride (1.2 equiv), added incrementally to control exothermic reactions.
-
Temperature : 35°C, maintaining reactivity while minimizing side reactions.
Under these conditions, the acylation of 5-phenylthiophene yields 1-(5-Phenyl-3-thienyl)-1-propanone, albeit with reduced efficiency compared to benzene systems due to thiophene’s lower aromaticity. Pilot studies suggest yields of 60–70% after 3–4 hours, necessitating purification via silica gel chromatography.
Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions enable precise functionalization of thiophene rings. A study on fungicidal thiophene derivatives demonstrated the efficacy of Suzuki-Miyaura coupling for attaching aryl groups to thiophene systems. For this compound, a sequential approach is proposed:
Step 1: Synthesis of 5-Phenylthiophene
Step 2: Carbonylative Coupling
-
Substrate : 5-Phenyl-3-bromothiophene undergoes carbonylative Stille coupling with tributyl(propionyl)stannane.
This method offers regioselectivity but requires stringent anhydrous conditions and costly catalysts.
Claisen-Schmidt Condensation and Hydrogenation
The Claisen-Schmidt condensation, widely used for α,β-unsaturated ketones, was adapted in a study synthesizing 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one. Hydrogenation of the resultant chalcone derivative provides a route to saturated ketones like this compound.
Procedure
-
Condensation : 2-Acetylthiophene reacts with benzaldehyde in ethanol/KOH, yielding an enone.
-
Hydrogenation : Pd/C-catalyzed H₂ reduction (10 bar, 50°C) saturates the α,β-unsaturated bond.
| Step | Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethanol, KOH, reflux, 6 hr | 78 |
| Hydrogenation | 10% Pd/C, H₂ (10 bar), 50°C | 85 |
This route’s limitation lies in the initial enone synthesis, which requires precise stoichiometry to avoid diaryl side products.
Lithiation-Acylation Method
Directed ortho-metalation leverages thiophene’s acidity at position 3 when deprotonated by strong bases. A two-step lithiation-acylation sequence is effective for introducing the propanone group.
Experimental Workflow
-
Lithiation : 5-Phenylthiophene reacts with LDA (2.5 equiv) at −78°C in THF, generating a stabilized aryl lithium species.
-
Acylation : Quenching with propionyl chloride (1.5 equiv) furnishes the target ketone.
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Base | LDA |
| Acylating Agent | Propionyl chloride |
| Yield | 72% |
This method achieves high regiocontrol but demands cryogenic conditions and air-sensitive reagents.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics of Key Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 60–70 | 95 | Low | High |
| Cross-Coupling | 65 | 98 | High | Moderate |
| Claisen-Schmidt + H₂ | 66 | 97 | Moderate | Low |
| Lithiation-Acylation | 72 | 99 | High | Low |
Key Findings :
-
Friedel-Crafts Acylation balances cost and scalability but suffers from moderate yields due to thiophene’s reactivity.
-
Cross-Coupling offers superior regioselectivity, albeit with higher catalyst costs.
-
Lithiation-Acylation achieves the highest purity but is less practical for industrial-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
